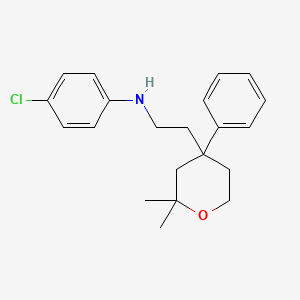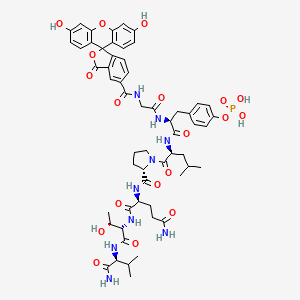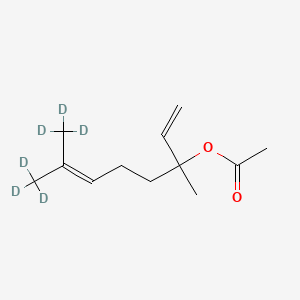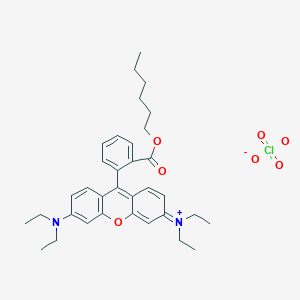
Rhodamine B hexyl ester (perchlorate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodamine B hexyl ester (perchlorate) is a cell-permeant, orange-fluorescent dye primarily used for labeling mitochondria in live cells . This compound is a derivative of rhodamine B, a well-known fluorescent dye, and is characterized by its ability to selectively localize in mitochondria due to its positive charge . The compound’s fluorescence properties make it highly valuable in various scientific research applications, particularly in the fields of biology and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B hexyl ester (perchlorate) typically involves the esterification of rhodamine B with hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The resulting compound is then purified and converted to its perchlorate salt form .
Industrial Production Methods: Industrial production of Rhodamine B hexyl ester (perchlorate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Rhodamine B hexyl ester (perchlorate) primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Rhodamine B hexyl ester (perchlorate) include oxidizing agents, reducing agents, and various nucleophiles . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted rhodamine derivatives .
科学研究应用
Rhodamine B hexyl ester (perchlorate) has a wide range of applications in scientific research:
作用机制
Rhodamine B hexyl ester (perchlorate) exerts its effects by selectively localizing in mitochondria due to its positive charge . The compound interacts with mitochondrial membranes, allowing it to stain mitochondria with orange fluorescence . This selective localization is facilitated by organic cation transporters (OCTs), which transport the compound into the mitochondria . The fluorescence properties of the compound enable researchers to visualize and study mitochondrial function and dynamics in live cells .
相似化合物的比较
- Rhodamine 110
- Tetramethylrhodamine (TAMRA)
- X-rhodamines (e.g., Texas Red)
Comparison: Rhodamine B hexyl ester (perchlorate) is unique in its ability to selectively localize in mitochondria and its orange fluorescence properties . Compared to other rhodamine derivatives, it offers distinct advantages in terms of photostability and resistance to photodegradation . Additionally, its spectral properties are similar to those of TRITC, making it a convenient choice for various applications .
属性
分子式 |
C34H43ClN2O7 |
|---|---|
分子量 |
627.2 g/mol |
IUPAC 名称 |
[6-(diethylamino)-9-(2-hexoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C34H43N2O3.ClHO4/c1-6-11-12-15-22-38-34(37)28-17-14-13-16-27(28)33-29-20-18-25(35(7-2)8-3)23-31(29)39-32-24-26(19-21-30(32)33)36(9-4)10-5;2-1(3,4)5/h13-14,16-21,23-24H,6-12,15,22H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
DXVRSHBOEZJXMB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


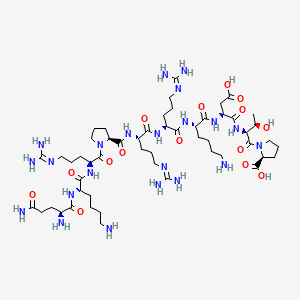

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
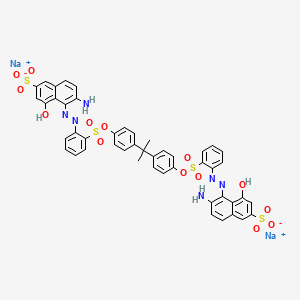
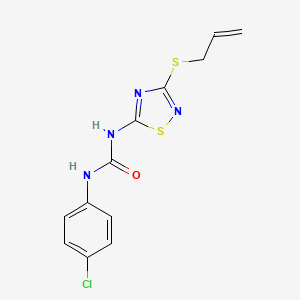
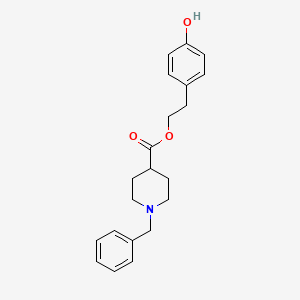
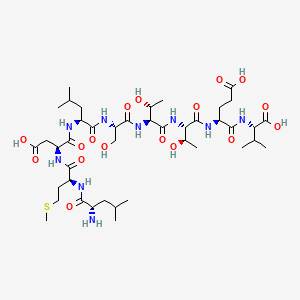
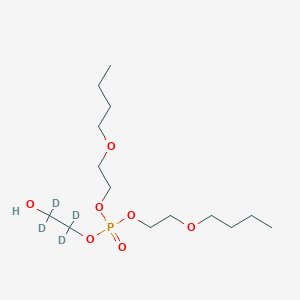

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
